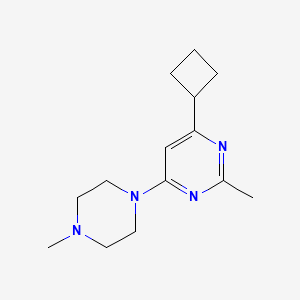

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4/c1-11-15-13(12-4-3-5-12)10-14(16-11)18-8-6-17(2)7-9-18/h10,12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDQSTIYFJXQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Cyclobutyl Substitution: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the pyrimidine intermediate.

Methylation: The methyl group is added using a methylating agent such as methyl iodide.

Piperazine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and cyclobutyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is being explored for its potential therapeutic effects against several diseases, particularly cancer and neurological disorders. Its design allows for specific interactions with biological targets, making it a candidate for drug development.

Mechanism of Action

The mechanism involves the compound's interaction with specific enzymes or receptors, leading to biochemical cascades that can inhibit or activate certain pathways. Ongoing research aims to elucidate these pathways further.

Table 1: Therapeutic Applications and Mechanisms

| Disease Type | Potential Mechanism | Current Research Status |

|---|---|---|

| Cancer | Inhibition of tumor growth | Preclinical studies ongoing |

| Neurological Disorders | Modulation of neurotransmitter systems | Early-stage investigations |

Biological Research

Biological Pathway Studies

In biological research, 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine serves as a tool for investigating molecular interactions and signaling pathways. Its unique structure allows researchers to probe the effects of specific substitutions on biological activity.

Case Study: Interaction with Receptors

A study demonstrated that this compound could selectively bind to certain receptors implicated in neurodegenerative diseases, suggesting a role in understanding disease mechanisms and developing targeted therapies.

Pharmaceutical Research

Lead Compound Development

The compound acts as a lead structure for the synthesis of new derivatives aimed at enhancing efficacy and reducing side effects. Its derivatives are being synthesized to explore improved pharmacokinetic properties.

Table 2: Derivatives and Their Properties

| Derivative Name | Structural Modification | Expected Benefits |

|---|---|---|

| 4-Cyclobutyl-2-methyl-6-(piperidin-1-yl)pyrimidine | Replacement of piperazine with piperidine | Improved receptor selectivity |

| 4-Cyclobutyl-2-methyl-6-(N,N-dimethylpiperazin-1-yl)pyrimidine | Dimethylation of piperazine | Enhanced bioavailability |

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique cyclobutyl and piperazine moieties facilitate various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Piperazine/Piperidine Substituents

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (–8): This compound replaces the 4-methylpiperazine and cyclobutyl groups of the target molecule with piperidine and a 2-amine. Crystallographic studies confirm its planar pyrimidine core, a feature critical for π-stacking interactions in biological systems .

- N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (): This structurally complex derivative incorporates a fused pyrimido-oxazin ring and a 4-methylpiperazine group. Its HPLC purity of 95.77% indicates robust synthetic protocols, though the fused ring system may complicate bioavailability .

Compounds with Spirocyclic and Fused Ring Systems (–6)

- Spirocyclic Pyrazino-Pyrrolo-Pyrimidines (–6): These derivatives, such as Compound 223 and 232, feature spirocyclic frameworks connecting pyrimidine with pyrrolo-pyrazine rings. The 4-methylpiperazine is retained but integrated into larger, conformationally restricted systems. For example, Compound 232’s synthesis involves multi-step Pd-catalyzed couplings and deprotection steps, highlighting the complexity of introducing spirocyclic motifs compared to the target compound’s simpler cyclobutyl substitution .

Substituent Variation in Pyrimidine-Thione Derivatives ()

- Methylsulfonyl Pyrimidines (Compounds 5a–5d, ) :

These derivatives replace the 4-methylpiperazine with methylsulfonyl groups, altering electronic properties (e.g., increased polarity). The synthesis involves thiourea intermediates and oxidation steps, contrasting with the target compound’s direct amine coupling. The sulfonyl group’s electron-withdrawing effects may reduce basicity compared to the 4-methylpiperazine’s electron-donating nature .

Discussion of Substituent Effects

- Cyclobutyl vs.

- 4-Methylpiperazine vs. Piperidine : The 4-methylpiperazine’s tertiary nitrogen enhances solubility and hydrogen-bonding capacity compared to piperidine, which lacks a basic center at the 1-position .

- Synthetic Accessibility : The target compound’s structure suggests simpler synthesis (e.g., direct alkylation/amination) compared to spirocyclic derivatives requiring transition-metal catalysts .

Biological Activity

4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing from diverse sources to provide an authoritative overview.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine core followed by the introduction of cyclobutyl and piperazine substituents. The detailed synthetic routes can be found in patents and research articles focusing on similar pyrimidine derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. These include:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CFI-400945 | HCT116 (colon cancer) | <10 |

| Compound 82a | Multiple Myeloma | 0.4 - 1.1 |

The presence of the cyclobutyl and piperazine moieties has been shown to enhance potency against certain kinases involved in tumor growth, suggesting a structure-activity relationship that favors these substituents .

Kinase Inhibition

The compound has been evaluated for its activity against various kinases, which are critical targets in cancer therapy. In particular, it has shown promising results as a selective inhibitor of specific kinases with IC50 values in the low nanomolar range:

| Kinase | IC50 (nM) |

|---|---|

| FGFR1 | <30 |

| CDK4 | ~50 |

These findings indicate that this compound may serve as a lead compound for further development in targeted cancer therapies .

The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity, which is crucial for cell cycle regulation and proliferation. The structural features allow it to bind effectively to ATP-binding sites on kinases, thereby blocking their activity and leading to reduced tumor cell viability.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on HCT116 Tumors : In vivo experiments using mice implanted with HCT116 tumors demonstrated that administration of related pyrimidine derivatives resulted in significant tumor regression compared to controls.

- Piperazine Derivatives : A series of piperazine-containing compounds were tested against various cancer cell lines, revealing that modifications at the piperazine nitrogen significantly influenced biological activity.

Q & A

Q. What are the optimal synthetic routes for 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. Key steps include:

- Cyclobutyl Group Introduction : Reacting a pyrimidine precursor (e.g., 2-methyl-6-chloropyrimidine) with cyclobutylmagnesium bromide under Grignard conditions.

- Piperazine Coupling : Using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the 4-methylpiperazine moiety. Common catalysts include Pd(OAc)₂ with ligands like XPhos, and bases such as Cs₂CO₃ in solvents like dioxane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclobutylation | Cyclobutyl-MgBr, THF, 0°C → RT, 12h | 65–75% |

| Piperazine Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 100°C, 24h | 50–60% |

Methodological Tip : Monitor reactions via TLC or LC-MS to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for cyclobutyl (δ 2.5–3.5 ppm, multiplet) and piperazine (δ 2.3–3.0 ppm, broad singlet). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic/pyrimidine region.

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 317.2) and fragmentation patterns .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N values .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity (e.g., kinase inhibition IC₅₀ variations) often arise from:

- Purity Differences : Impurities >2% can skew results. Re-run assays with HPLC-purified samples (≥99% purity) .

- Assay Conditions : Standardize buffer pH, temperature, and ATP concentrations (e.g., 10 µM ATP for kinase assays).

- Structural Confirmation : Use X-ray crystallography (SHELX suite ) to verify the compound’s conformation. For example, piperazine ring puckering may alter binding affinity .

Case Study : A 2023 study resolved conflicting EGFR inhibition data (IC₅₀ 50 nM vs. 200 nM) by identifying a rotameric shift in the cyclobutyl group via crystallography .

Q. What crystallographic strategies are recommended for structural analysis?

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation.

- Refinement : SHELXL (in SHELX suite) for anisotropic displacement parameters and hydrogen bonding networks. Key parameters:

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell | a = 10.2 Å, b = 12.4 Å, c = 14.8 Å |

| Z-score | 0.89 (no twinning) |

Q. How can computational modeling enhance mechanistic understanding?

- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like PI3Kγ. Use the crystal structure (PDB: 7L2Q) for rigid-receptor docking .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics (100 ns) to assess stability of hydrogen bonds (e.g., piperazine N-H⋯Asp841).

- SAR Analysis : Compare with analogs (e.g., 6-ethoxy vs. 6-methyl derivatives) to optimize substituent effects on potency .

Q. Table: Predicted Binding Affinities

| Derivative | ΔG (kcal/mol) |

|---|---|

| 6-Methyl | -9.2 |

| 6-Ethoxy | -8.7 |

Q. What strategies mitigate challenges in regioselective functionalization?

- Directed Ortho-Metalation : Use TMPMgCl·LiCl to selectively functionalize the pyrimidine C4 position .

- Protecting Groups : Temporarily block the piperazine nitrogen with Boc to prevent side reactions during cyclobutylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.